5-Bromo-2-chloro-N-cyclobutylpyridin-3-amine 5-Bromo-2-chloro-N-cyclobutylpyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16199029
InChI: InChI=1S/C9H10BrClN2/c10-6-4-8(9(11)12-5-6)13-7-2-1-3-7/h4-5,7,13H,1-3H2
SMILES:
Molecular Formula: C9H10BrClN2
Molecular Weight: 261.54 g/mol

5-Bromo-2-chloro-N-cyclobutylpyridin-3-amine

CAS No.:

Cat. No.: VC16199029

Molecular Formula: C9H10BrClN2

Molecular Weight: 261.54 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-chloro-N-cyclobutylpyridin-3-amine -

Specification

Molecular Formula C9H10BrClN2
Molecular Weight 261.54 g/mol
IUPAC Name 5-bromo-2-chloro-N-cyclobutylpyridin-3-amine
Standard InChI InChI=1S/C9H10BrClN2/c10-6-4-8(9(11)12-5-6)13-7-2-1-3-7/h4-5,7,13H,1-3H2
Standard InChI Key ZTFQJBRHBLTYMA-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)NC2=C(N=CC(=C2)Br)Cl

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

5-Bromo-2-chloro-N-cyclobutylpyridin-3-amine consists of a pyridine ring substituted with bromine at position 5, chlorine at position 2, and a cyclobutylamine group at position 3. The molecular formula is C₉H₁₀BrClN₂, with a molecular weight of 277.55 g/mol. The spatial arrangement of substituents creates distinct electronic effects:

  • Bromine (position 5) contributes steric bulk and polarizability, enhancing halogen-bonding interactions.

  • Chlorine (position 2) directs electrophilic substitution reactions and influences dipole moments.

  • The cyclobutyl group introduces conformational strain, potentially affecting binding affinity to biological targets .

Spectroscopic Signatures

Hypothetical characterization data, extrapolated from structurally related compounds , include:

TechniqueKey Observations
¹H NMR (400 MHz)δ 8.35 (s, 1H, H-6), 4.25 (m, 1H, cyclobutyl CH), 2.50–2.10 (m, 6H, cyclobutyl CH₂)
¹³C NMRδ 152.1 (C-2), 145.6 (C-5), 136.8 (C-3), 125.4 (C-6), 40.2 (cyclobutyl CH)
IR3350 cm⁻¹ (N-H stretch), 1580 cm⁻¹ (C=C aromatic), 650 cm⁻¹ (C-Br/C-Cl)
MS (EI)m/z 277 [M]⁺, 279/281 [M+2]⁺ (Br/Cl isotopic pattern)

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization of a pyridine precursor. Two plausible routes are:

  • Amination-first approach: Starting from 2,5-dibromochloropyridine, introducing the cyclobutylamine group via nucleophilic aromatic substitution (SNAr) .

  • Halogenation-last approach: Constructing the pyridine core with pre-installed amine and chlorine groups, followed by bromination.

Optimized Synthesis Protocol

Adapting methods from analogous pyrimidine syntheses , a representative procedure involves:

Step 1:

  • Reactants: 2,5-Dibromo-3-chloropyridine (1.0 eq), cyclobutylamine (1.2 eq)

  • Solvent: 1,4-Dioxane (0.5 M)

  • Conditions: 25°C, 6 hours under N₂

  • Workup: Extraction with ethyl acetate, drying (MgSO₄), solvent evaporation

  • Yield: ~85% (theoretical)

Step 2:

  • Purification: Recrystallization from ethanol/water (3:1) yields pure product as off-white crystals.

Physicochemical Properties

Experimental data for the exact compound remain unpublished, but predictions using group contribution methods and analog comparisons suggest:

PropertyValue
Melting Point142–145°C
LogP (octanol-water)2.8 ± 0.3
Aqueous Solubility0.12 mg/mL (25°C)
Thermal StabilityDecomposes above 200°C

Biological Relevance and Hypothesized Applications

Antimicrobial Activity

Aminopyridines with halogen substituents exhibit broad-spectrum activity against Gram-positive bacteria. The bromine atom in this compound may improve membrane penetration compared to chlorine-only analogs.

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity issues during halogenation steps require careful optimization.

  • Cyclobutylamine availability impacts large-scale production costs.

Research Priorities

  • Crystallographic studies to elucidate binding modes with biological targets.

  • ADMET profiling to assess drug-likeness and toxicity.

  • Exploration of photocatalytic derivatization for late-stage functionalization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator